molecular formula C25H18ClN3O3S2 B11687219 (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11687219
M. Wt: 508.0 g/mol
InChI Key: BHQSCEYWEAXKCZ-KGENOOAVSA-N
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Description

The compound “(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including a furan ring, a pyrazole ring, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones.

    Formation of the thiazolidinone ring: This can be synthesized by the reaction of thioamides with α-halo carbonyl compounds.

    Final assembly: The different rings are then connected through a series of condensation reactions, often under reflux conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The incorporation of furan and pyrazole moieties into the thiazolidinone structure has been shown to enhance efficacy against various pathogens. For instance, compounds similar to (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} have demonstrated activity against bacteria and fungi through mechanisms that may involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Studies on related pyrazole derivatives suggest that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This could make (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} a candidate for treating inflammatory diseases .

Anticancer Potential

Thiazolidinones have been studied for their anticancer properties, particularly in targeting specific cancer cell lines. The structural characteristics of (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth .

Multi-step Synthesis

The synthesis of (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} involves multi-step organic reactions that can yield various derivatives. This flexibility allows researchers to explore structure-activity relationships by modifying different parts of the molecule .

Heterocyclic Compound Synthesis

This compound can serve as a precursor in the synthesis of other heterocyclic compounds. For example, reactions with halogenated compounds can yield new thiazole or thiadiazole derivatives, which are valuable in medicinal chemistry .

Antimicrobial Screening

In a study examining the antimicrobial activity of thiazolidinone derivatives, compounds structurally related to (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the furan position significantly enhanced antibacterial activity .

Anti-inflammatory Research

A related compound was evaluated for its anti-inflammatory effects in vitro using macrophage cell lines. The results showed a marked reduction in the production of TNF-alpha and IL-6 upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Overview

Activity TypePotential EffectsReference
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar compounds might include other thiazolidinone derivatives, pyrazole derivatives, and furan derivatives.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which can impart a range of chemical and biological activities. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science.

Biological Activity

The compound (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one represents a novel derivative within the thiazolidinone class, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, exhibiting various pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article synthesizes current research findings regarding the biological activity of this specific compound.

Chemical Structure and Synthesis

The chemical structure of the compound includes a thiazolidinone core modified with a furan moiety and a pyrazole derivative. The synthesis of this compound involves the condensation of appropriate precursors through established synthetic routes that facilitate the introduction of various functional groups critical for biological activity.

Anticancer Activity

Studies have shown that thiazolidinone derivatives exhibit significant anticancer properties . For instance, compounds similar to the one in focus have demonstrated moderate to strong antiproliferative effects against various cancer cell lines. Research indicates that modifications at specific positions on the thiazolidinone structure can enhance cytotoxicity. For example, derivatives containing electron-donating groups at the para position of the aromatic ring have been linked to increased anticancer efficacy in leukemia cell lines .

Table 1: Anticancer Activity Data of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHL-6010.5Induction of apoptosis via caspase activation
5fK5628.7Cell cycle arrest at G2/M phase
Target CompoundVariousTBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazolidinones have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of a chlorophenyl group is particularly effective in enhancing antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. Studies report inhibition percentages exceeding 90% for certain derivatives .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)% Inhibition
2eE. coli2688.46
2dS. aureus2491.66
Target CompoundTBDTBDTBD

Anti-inflammatory and Antioxidant Properties

Thiazolidinones are also noted for their anti-inflammatory and antioxidant activities. The modification of the thiazolidinone scaffold can lead to enhanced efficacy in reducing inflammatory markers and oxidative stress in cellular models. For instance, compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and exhibit significant radical scavenging activity .

Case Studies

  • Anticancer Study on Thiazolidinone Derivatives : A study focused on a series of thiazolidinones revealed that compounds with specific substitutions exhibited varying degrees of cytotoxicity across different cancer cell lines, emphasizing the role of structural modifications in enhancing therapeutic potential .
  • Antimicrobial Efficacy Assessment : Another research effort evaluated the antibacterial properties of thiazolidinone derivatives against clinically relevant pathogens, demonstrating that certain modifications significantly improved their efficacy compared to standard antibiotics .

Properties

Molecular Formula

C25H18ClN3O3S2

Molecular Weight

508.0 g/mol

IUPAC Name

(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-9-4-3-5-10-18)28-23(30)21(34-25(28)33)14-19-11-12-20(32-19)16-7-6-8-17(26)13-16/h3-14H,1-2H3/b21-14+

InChI Key

BHQSCEYWEAXKCZ-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=S

Origin of Product

United States

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